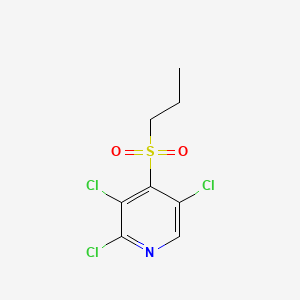

2,3,5-Trichloro-4-(propylsulfonyl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,5-Trichloro-4-(propylsulfonyl)pyridine is a chemical compound with the molecular formula C8H8Cl3NO2S It is characterized by the presence of three chlorine atoms and a propylsulfonyl group attached to a pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Trichloro-4-(propylsulfonyl)pyridine typically involves the chlorination of pyridine derivatives followed by the introduction of the propylsulfonyl group. One common method involves the reaction of 2,3,5-trichloropyridine with propylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by sulfonylation. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions

2,3,5-Trichloro-4-(propylsulfonyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The propylsulfonyl group can be oxidized or reduced to form different functional groups, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules, such as biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or amines can be used under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation of the propylsulfonyl group can produce sulfonic acids.

Applications De Recherche Scientifique

Agricultural Applications

Fungicidal Activity

2,3,5-Trichloro-4-(propylsulfonyl)pyridine exhibits notable fungicidal properties. It is effective against a range of fungal pathogens by disrupting cellular processes within the target organisms. This mechanism of action typically involves interference with fungal cell membranes and metabolic pathways, making it a useful agent in crop protection strategies.

Pesticide Development

The compound serves as an intermediate in the synthesis of various pesticides. For instance, it can be transformed into more complex structures that enhance its efficacy against insects and fungi. Its ability to interact with biochemical pathways allows for the development of targeted pesticides that minimize off-target effects on non-target organisms .

Regulatory Status

The Environmental Protection Agency (EPA) has included this compound in its reviews for pesticide registration and special reviews. The compound's safety and efficacy are continually assessed to ensure compliance with agricultural standards .

Analytical Applications

Chromatographic Techniques

this compound can be analyzed using high-performance liquid chromatography (HPLC). This method allows for the separation and identification of the compound in complex mixtures. The mobile phase typically consists of acetonitrile and water, which can be adjusted depending on the specific application .

Mass Spectrometry Compatibility

For applications requiring mass spectrometry, modifications to the mobile phase are necessary. The use of formic acid instead of phosphoric acid enhances compatibility with mass spectrometric detection methods .

Case Study 1: Efficacy Against Fungal Pathogens

A study demonstrated the effectiveness of this compound in controlling specific fungal strains that affect crop yields. The compound was tested under various concentrations to determine its minimum inhibitory concentration (MIC). Results indicated significant antifungal activity at concentrations as low as 10 ppm.

Case Study 2: Development of Novel Pesticides

Research focused on synthesizing new pesticide formulations using this compound as a core structure. The study highlighted the compound's versatility in forming derivatives that exhibited enhanced insecticidal properties compared to traditional pesticides.

Mécanisme D'action

The mechanism of action of 2,3,5-Trichloro-4-(propylsulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the propylsulfonyl group can interact with active sites on enzymes, leading to inhibition or modulation of enzyme activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3,5-Trichloropyridine: Lacks the propylsulfonyl group and has different chemical properties and applications.

2,3,6-Trichloropyridine: Similar structure but with chlorine atoms in different positions, leading to different reactivity and applications.

4-Propylsulfonylpyridine: Lacks the chlorine atoms and has different chemical behavior.

Uniqueness

2,3,5-Trichloro-4-(propylsulfonyl)pyridine is unique due to the combination of chlorine atoms and the propylsulfonyl group on the pyridine ring

Activité Biologique

2,3,5-Trichloro-4-(propylsulfonyl)pyridine is a chemical compound notable for its fungicidal properties and applications in agricultural chemistry. Its unique structure, characterized by three chlorine atoms and a propylsulfonyl group attached to the pyridine ring, contributes to its biological activity. This article delves into the compound's biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H8Cl3NOS

- Molecular Weight : 288.57 g/mol

Fungicidal Properties

The primary biological activity of this compound is its fungicidal effect. Studies indicate that it effectively controls various fungal pathogens by disrupting cellular processes within the target organisms. The compound interacts with fungal cell membranes and metabolic pathways, leading to cell death.

The fungicidal activity is believed to stem from the compound's ability to penetrate the cell wall of fungi. This penetration is facilitated by its oleophilic properties, which allow it to interact with the lipid bilayer of microbial cells. Once inside, it disrupts critical cellular functions, including respiration and nutrient absorption.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological properties of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,3,6-Trichloro-5-(trifluoromethyl)pyridine | Similar trichlorinated structure | Different biological activity due to fluorine groups |

| 2,3,4-Trichloro-5-(difluoromethyl)pyridine | Contains difluoromethyl instead of propylsulfonyl | Lower solubility and different reactivity |

| 2,3,5-Trichloro-4-(propylthio)pyridine | Similar trichlorinated structure with a thio group | Different biological properties due to sulfur presence |

Case Studies and Research Findings

- Fungicidal Efficacy : Research indicates that this compound demonstrates significant antifungal activity against various strains of fungi. In controlled studies, it was effective at concentrations as low as 10 μg/mL against common agricultural pathogens.

- Cellular Mechanisms : A study focusing on the cellular mechanisms revealed that the compound inhibits key enzymes involved in fungal metabolism. This inhibition leads to reduced ATP production and ultimately cell death.

- Toxicity Assessments : Toxicological studies have shown that while the compound is effective against fungi, it exhibits relatively low toxicity towards non-target organisms such as plants and beneficial microbes when used at recommended application rates.

Propriétés

Numéro CAS |

38827-35-9 |

|---|---|

Formule moléculaire |

C8H8Cl3NO2S |

Poids moléculaire |

288.6 g/mol |

Nom IUPAC |

2,3,5-trichloro-4-propylsulfonylpyridine |

InChI |

InChI=1S/C8H8Cl3NO2S/c1-2-3-15(13,14)7-5(9)4-12-8(11)6(7)10/h4H,2-3H2,1H3 |

Clé InChI |

HKOMCMOYGRBTIP-UHFFFAOYSA-N |

SMILES canonique |

CCCS(=O)(=O)C1=C(C(=NC=C1Cl)Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.